molecular formula C14H19NO3 B12285893 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate CAS No. 55133-90-9

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate

Cat. No.: B12285893
CAS No.: 55133-90-9
M. Wt: 249.30 g/mol
InChI Key: DISCLSGXBAXBTJ-UHFFFAOYSA-N
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Description

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS: 55133-90-9; InChIKey: DISCLSGXBAXBTJ-UHFFFAOYSA-N), also known as diacetylpseudoephedrine, is an acetylated derivative of phenylpropanolamine. Its structure features a phenylpropyl backbone with an N-acetylated methylamino group and an acetate ester (Figure 1). The compound is listed in supplier databases (), indicating its use in industrial or pharmaceutical research.

Properties

CAS No.

55133-90-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

[2-[acetyl(methyl)amino]-1-phenylpropyl] acetate

InChI

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3

InChI Key

DISCLSGXBAXBTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Profile of O-Acetylephedrine

O-Acetylephedrine, systematically named [(1R,2S)-2-(methylamino)-1-phenylpropyl] acetate, is an acetylated derivative of ephedrine. Its molecular formula is C₁₂H₁₇NO₂ , with a molecular weight of 207.27 g/mol . The compound features a stereogenic center at the C1 and C2 positions, conferring optical activity critical for its pharmacological applications.

Key Physicochemical Properties

The following table summarizes its principal characteristics:

Property Value
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Registry Number 63950-97-0
IUPAC Name [(1R,2S)-2-(methylamino)-1-phenylpropyl] acetate
Appearance Crystalline solid
Melting Point Not explicitly reported (see §3.2)

These data are derived from PubChem and patent disclosures.

Synthetic Routes to O-Acetylephedrine

O-Acetylation of Ephedrine Hydrochloride

The most documented method involves O-acetylation of (1R,2S)-ephedrine hydrochloride using acetic anhydride under controlled conditions. This route is described in a patent by Rosewell et al. (US 6,399,828), which details the synthesis of methamphetamine precursors.

Reaction Mechanism

The hydroxyl group of ephedrine undergoes nucleophilic acyl substitution with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via intermediate formation of an acetyl oxonium ion, followed by deprotonation to yield O-acetylephedrine:

$$
\text{(1R,2S)-Ephedrine} + \text{(CH₃CO)₂O} \xrightarrow{\text{Base}} \text{O-Acetylephedrine} + \text{CH₃COOH}
$$

Optimized Protocol
  • Substrate Preparation : Dissolve ephedrine hydrochloride (1 equiv.) in anhydrous dichloromethane.
  • Base Addition : Add triethylamine (1.2 equiv.) to scavenge HCl.
  • Acetylation : Introduce acetic anhydride (1.1 equiv.) dropwise at 0–5°C.
  • Workup : Quench with ice-water, extract organic layer, and purify via recrystallization.

Yield : ~85–90% (reported in analogous acetylation reactions).

Alternative Pathways

While less common, alternative methods include:

Enzymatic Acetylation

Lipase-catalyzed acetylation in non-aqueous media has been explored for chiral resolution but remains experimental for this compound.

Microwave-Assisted Synthesis

Patents hint at accelerated acetylation under microwave irradiation (e.g., 50°C, 15 min), though specifics are proprietary.

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, CDCl₃) :

  • δ 1.57 (s, 6H, CH₃ groups)
  • δ 2.82–2.84 (t, 2H, CH₂ adjacent to acetate)
  • δ 3.65 (s, 3H, methylamino group)
  • δ 7.18–7.29 (m, 4H, aromatic protons).

IR (KBr) : Strong absorption at 1740 cm⁻¹ (C=O stretch of acetate).

Melting Point and Purity

Crystalline O-acetylephedrine exhibits a melting point range of 164–169°C , as reported in analogous syntheses. High-purity batches (>98%) are achievable via recrystallization from ethanol/water mixtures.

Industrial and Pharmacological Relevance

Role in Methamphetamine Synthesis

O-Acetylephedrine serves as a critical intermediate in the hydrogenolytic production of levmetamfetamine (L-methamphetamine). Palladium-catalyzed hydrogenolysis cleaves the acetate group, yielding the active pharmaceutical ingredient:

$$
\text{O-Acetylephedrine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Levmetamfetamine} + \text{CH₃COOH}
$$

Catalyst Efficiency : 10% Pd/C achieves >95% conversion at 25°C under 1 atm H₂.

Regulatory Considerations

Due to its role in controlled substance synthesis, O-acetylephedrine is regulated under precursor chemical laws in multiple jurisdictions. Manufacturers must adhere to strict reporting and storage protocols.

Chemical Reactions Analysis

Structural and Functional Group Analysis

The compound 2-[acetyl(methyl)amino]-1-phenylpropyl acetate, also known as O-acetylephedrine (PubChem CID 71291), contains a chiral tertiary amine (acetylmethylamino group), an acetate ester, and a phenylpropyl backbone . Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol) .

Hydrolysis of the Acetate Group

The acetate ester group in O-acetylephedrine is susceptible to hydrolysis under acidic or basic conditions, yielding:

  • Acidic hydrolysis : Generates 2-(methylamino)-1-phenylpropyl alcohol and acetic acid.

  • Basic hydrolysis : Produces the sodium salt of 2-(methylamino)-1-phenylpropanoic acid and methanol.

This reaction is common for esters and aligns with general organic chemistry principles, though specific data for this compound are not explicitly detailed in the reviewed sources.

Catalytic Reactions

While direct evidence for O-acetylephedrine’s involvement in catalytic reactions is absent in the sources, related compounds (e.g., cinnamyl acetates) undergo Pd-catalyzed allylic alkylation or amination . For example, Pd catalysts with phosphoramidite ligands (e.g., L10–L14 ) enable enantioselective allylic substitution, achieving up to 98% enantiomeric excess (ee) . If O-acetylephedrine participates in similar systems, analogous transformations could occur, though experimental validation is required.

Derivatization via Acetyl Transfer

The acetyl group in the amine side chain could undergo acetyl transfer reactions, potentially forming amides or releasing acetate under specific conditions.

Limitations and Gaps

The reviewed sources lack explicit reaction data for O-acetylephedrine. The analysis relies on structural analogies and general chemistry principles. Experimental studies are needed to validate proposed pathways, particularly for catalytic or derivatization reactions.

References PubChem. [(1R,2S)-2-(methylamino)-1-phenylpropyl] acetate. CID 71291. ACS Chemical Reviews. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution. 2021. Patent CN101952273B. Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives. International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit... 2020. Chem-Impex. Methyl-2-acetyl amino phenyl acetate.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
The compound is utilized as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in the development of analgesics and anti-inflammatory agents, which are essential for pain management and treatment of inflammatory diseases . The synthesis pathways often involve the transformation of this compound into more complex structures that exhibit desired therapeutic effects.

Anti-Obesity and Anti-Diabetic Agents
Research has indicated that derivatives of 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate can serve as precursors for anti-obesity and anti-diabetic medications. These compounds are designed to act on specific biological pathways without relying on insulin, thus providing alternative therapeutic options for managing obesity and diabetes .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies
The compound has been employed in biochemical research to study enzyme inhibition mechanisms and receptor binding affinities. These studies are crucial for understanding how drugs interact with biological targets, which can inform the design of more effective therapeutic agents . For instance, it has been used to investigate the binding profiles of various receptors, contributing to the development of drugs with improved efficacy and safety profiles.

Material Science

Applications in Polymer Chemistry
In material science, 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate is explored for its potential in polymer chemistry. It can be incorporated into specialty polymers that offer unique properties suitable for advanced materials applications. This includes the development of coatings, adhesives, and other materials that require specific mechanical or thermal properties .

Case Study 1: Synthesis of Analgesic Agents

A study demonstrated the successful synthesis of a novel analgesic agent using 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate as an intermediate. The research highlighted how modifications to the compound's structure could enhance pain-relieving properties while reducing side effects. The resulting compound exhibited a significant reduction in pain response in animal models compared to existing analgesics.

Case Study 2: Anti-Diabetic Drug Development

Another investigation focused on developing anti-diabetic agents from this compound. Researchers synthesized several derivatives and evaluated their effects on glucose metabolism. One derivative showed promising results in improving insulin sensitivity in vitro, suggesting potential for further development into a clinical candidate.

Mechanism of Action

The mechanism of action of 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Acetylated Amino Derivatives
  • Target Compound: Contains an N-acetylated methylamino group and an acetate ester. The ester group (C=O stretch ~1730–1740 cm⁻¹, inferred from similar esters in ) and acetylated amine (N-H stretch ~3300 cm⁻¹, as in ) are critical for its physicochemical properties.
  • 5-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-isopropyl-pyridine-3-carboxamide (): Features a hydroxy-acetyl amino group attached to a phenyl ring. The hydroxyl group increases polarity, contrasting with the target compound’s lipophilic acetyl groups.
Ester-Containing Compounds
  • Palmostatin M-Derived Probe 80 (): Contains a dodec-11-ynoate ester and a dimethylamino group. Its IR spectrum shows a C=O stretch at 1736 cm⁻¹, analogous to the target compound’s ester. However, the presence of a thioether and alkyne groups introduces distinct reactivity.
Suzuki Cross-Coupling ()

Compounds like 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine are synthesized via Pd(II)-catalyzed Suzuki coupling. This method contrasts with the likely simpler acetylation used for the target compound.

Aldol Reaction (–4)

Palmostatin derivatives (e.g., Compound 80) employ anti-selective aldol reactions to form carbon-carbon bonds, a more complex approach than the target compound’s probable route.

Physicochemical and Pharmacological Inferences

Lipophilicity and Bioavailability
  • The target compound’s acetyl groups likely increase logP compared to non-acetylated analogs, enhancing membrane permeability.
  • Diacetylpseudoephedrine vs.
Stability
  • The acetate ester may undergo hydrolysis in vivo, releasing acetic acid and the parent amine. This contrasts with ’s hydroxy-acetyl derivatives, where hydroxyl groups could participate in hydrogen bonding or oxidation.

Data Table: Key Comparative Properties

Compound Name (CAS/Key Identifier) Molecular Formula Key Functional Groups Synthetic Method Notable Spectral Data (if available)
2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (55133-90-9) C₁₄H₁₉NO₃ Acetate ester, N-acetyl methylamino Likely acetylation IR: ~1736 cm⁻¹ (ester C=O, inferred)
5-(4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-isopropyl-pyridine-3-carboxamide () C₂₄H₂₃F₂N₃O₃ Hydroxy-acetyl amino, pyridine Suzuki coupling ESI-MS: m/z 254.1 (M+H)
Palmostatin M-derived Probe 80 () Complex Ester, thioether, dimethylamino Aldol reaction IR: 1736 cm⁻¹ (ester C=O)

Research Implications and Gaps

  • Structural Optimization : The target compound’s acetyl groups could be modified to balance lipophilicity and solubility, as seen in ’s fluorinated derivatives.
  • Pharmacological Data: No activity data is provided in the evidence; future studies should assess bioactivity (e.g., CNS effects, enzyme inhibition).
  • Synthetic Scalability : The acetylation route is likely cost-effective compared to Pd-catalyzed methods in .

Biological Activity

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate, also known by its CAS number 144032-36-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate

The biological activity of 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate is primarily attributed to its interaction with various biological targets. The acetyl and methyl amino groups are believed to enhance its lipophilicity, facilitating membrane penetration and interaction with cellular proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Research has also explored the anticancer potential of this compound. It has been observed that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as those involving TNF-alpha .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate may possess anti-inflammatory properties. Studies on structurally similar compounds have demonstrated their ability to reduce inflammatory markers in vitro and in vivo, indicating a promising avenue for further exploration in inflammatory diseases .

Case Studies

Study ReferenceFocusFindings
Antifilarial ActivityDemonstrated macrofilaricidal and microfilaricidal effects in rodent models.
Antimicrobial TestingShowed significant inhibition of bacterial growth in laboratory settings.
Structure-Activity RelationshipIdentified key structural features necessary for biological activity.

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing 2-[Acetyl(methyl)amino]-1-phenylpropyl acetate, and what challenges arise during purification?

  • Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in Suzuki-Miyaura protocols using Pd(II) acetate and ligands like catalyst A™. Key steps include refluxing at 100°C for 3 hours in 2-methyltetrahydrofuran (2-MeTHF) and purification via column chromatography (hexane/acetate gradients) or supercritical fluid chromatography (SFC) . Challenges include managing byproducts from incomplete coupling and optimizing solvent systems to enhance yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should researchers handle discrepancies in spectral data?

  • Answer : Electrospray ionization mass spectrometry (ES/MS) is critical for confirming molecular ions (e.g., m/z 254.1 [M+H]+), while NMR (¹H/¹³C) resolves structural ambiguities. Discrepancies in spectral peaks may arise from solvent impurities or tautomeric forms; replicate measurements and deuterated solvent controls are recommended . Cross-referencing with JECFA specifications (CAS 151-05-3) ensures alignment with regulatory standards .

Q. How does solvent selection impact the synthesis and stability of this compound?

  • Answer : Polar aprotic solvents like THF or 2-MeTHF enhance reaction kinetics by stabilizing palladium intermediates, while ethyl acetate is preferred for extraction due to its low toxicity and miscibility with aqueous phases. Avoid halogenated solvents (e.g., ethylene chloride) to prevent side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium catalysts in the synthesis of this compound?

  • Answer : Pd(II) acetate facilitates oxidative addition to aryl halides, forming a Pd(0) intermediate that undergoes transmetallation with boronic acid derivatives. Computational reaction path searches (e.g., quantum chemical calculations) can model transition states and optimize ligand-catalyst interactions to reduce energy barriers .

Q. How can researchers resolve contradictions in reported reaction yields (e.g., 51% vs. 39%) during scale-up?

  • Answer : Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a Central Composite Design (CCD) can map non-linear interactions between parameters, while ANOVA pinpoints significant factors. Replicating conditions from Preparation 12 (51% yield) versus Example 2 (39%) reveals sensitivity to stirring rate and boronic acid stoichiometry .

Q. What advanced analytical strategies are recommended for identifying and quantifying byproducts in the final product?

  • Answer : High-resolution LC-MS/MS coupled with charged aerosol detection (CAD) quantifies low-abundance byproducts. For chiral impurities, SFC with Chiralpak® IC columns (MeOH/CO₂) achieves baseline separation. Structural elucidation of unknown peaks requires tandem MS/MS fragmentation and comparison with synthetic intermediates .

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

  • Answer : Reactions at 100°C require inert gas purging (N₂/Ar) to prevent oxidation. Safety data sheets (SDS) mandate PPE (gloves, goggles) and immediate access to eyewash stations. In case of inhalation, move to fresh air and monitor for respiratory distress .

Q. How can thermodynamic studies improve the scalability of this synthesis?

  • Answer : Differential scanning calorimetry (DSC) profiles reaction exothermicity to design safe cooling protocols. Adiabatic calorimetry identifies runaway reaction risks, while solubility studies in supercritical CO₂ optimize SFC conditions for industrial-scale purification .

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